

Physicochemical Properties of Mirabegron Impurity-1: A Technical Guide

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Compound of Interest

Compound Name: *Mirabegron impurity-1*

Cat. No.: *B570142*

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This technical guide provides a comprehensive overview of the known physicochemical properties of **Mirabegron impurity-1**, a significant related substance of the drug Mirabegron. This document is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Mirabegron is a potent and selective β_3 -adrenergic receptor agonist used for the treatment of overactive bladder. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. **Mirabegron impurity-1** is one of the potential process-related impurities that must be monitored and controlled within acceptable limits. This guide summarizes its fundamental physicochemical characteristics and analytical methodologies for its quantification.

Physicochemical Data

The following tables summarize the key physicochemical properties of **Mirabegron impurity-1**.

Table 1: Chemical Identity of Mirabegron Impurity-1

Parameter	Value
Systematic Name	N1-[(Ethylimino)methylidene]-N3,N3-dimethylpropan-1,3-diamine[1][2]
Synonyms	1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide[3][4]
CAS Number	1892-57-5 (Freebase)[1][2][4] 25952-53-8 (HCl salt)[1][3]
Molecular Formula	C8H17N3[1][2]
Molecular Weight	155.2 g/mol [1][2]

Table 2: Physical Properties of Mirabegron Impurity-1

Parameter	Value
Appearance	Colorless to Pale Yellow thick Oil[1]
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Data not available
pKa	Data not available

Experimental Protocols

The primary analytical technique for the detection and quantification of **Mirabegron impurity-1** is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

RP-HPLC Method for Quantification of Mirabegron Impurities

This protocol is a representative method based on published literature for the analysis of Mirabegron and its related substances.

Objective: To separate and quantify **Mirabegron impurity-1** from the bulk drug substance and other impurities.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
- Chromatographic data acquisition and processing software.

Chromatographic Conditions:

Parameter	Condition
Column	Puratis C18 (250 x 4.6mm, 5µm) or equivalent[5]
Mobile Phase A	20 mM Ammonium acetate, pH adjusted to 4.5[5]
Mobile Phase B	Methanol[5]
Gradient Program	A gradient program is utilized to ensure the effective separation of all impurities.[5][6]
Flow Rate	1.0 mL/min[6]
Column Temperature	25 °C[5] or 30 °C[6]
Detection Wavelength	247 nm[5] or 220 nm[6]
Injection Volume	20 µL[6]

Sample Preparation:

- Accurately weigh a suitable amount of the Mirabegron test sample.
- Dissolve and dilute the sample in a suitable solvent, such as 30% methanol, to a final concentration of approximately 1 mg/mL.[6]
- For the analysis of impurities at low levels, a spiked sample can be prepared by adding a known amount of **Mirabegron impurity-1** standard to the Mirabegron sample solution.[5]

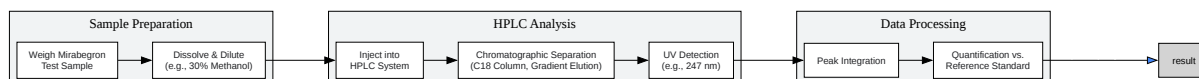
Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
- Inject the prepared sample solution into the chromatograph.
- Record the chromatogram and identify the peak corresponding to **Mirabegron impurity-1** based on its retention time relative to the main peak.
- Quantify the impurity by comparing its peak area to that of a reference standard of known concentration.

Mandatory Visualizations

Analytical Workflow for Mirabegron Impurity-1

The following diagram illustrates the general workflow for the analysis of **Mirabegron impurity-1**.



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Caption: Workflow for the Quantification of **Mirabegron Impurity-1**.

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